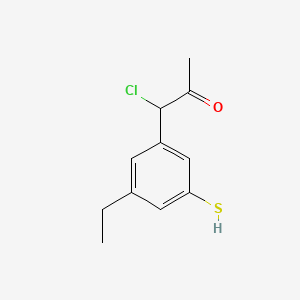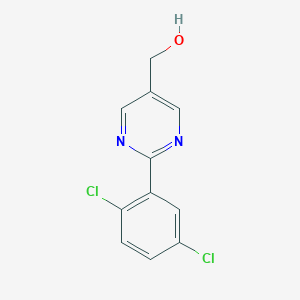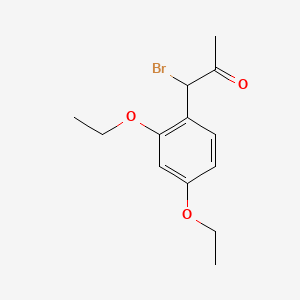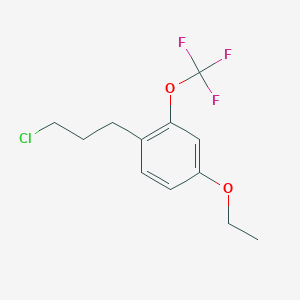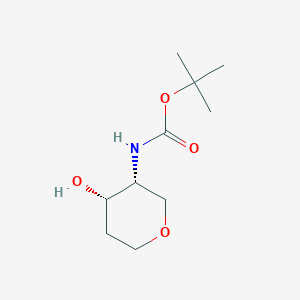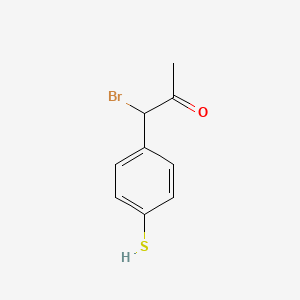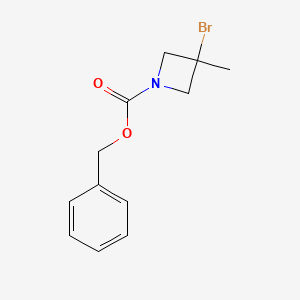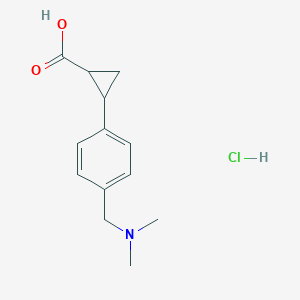
4-(1-Adamantyl)-1,2-oxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity The presence of the oxathiolane ring introduces sulfur and oxygen atoms into the structure, which can impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE typically involves the introduction of the adamantane group into an oxathiolane framework. One common method involves the reaction of adamantane derivatives with suitable sulfur and oxygen-containing reagents under controlled conditions. For instance, the reaction of adamantane with sulfur dioxide and an oxidizing agent can yield the desired oxathiolane compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiolane ring.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the adamantane core .
Applications De Recherche Scientifique
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the oxathiolane ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of viral replication or the disruption of microbial cell walls, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: A well-known antiviral compound with a similar adamantane core.
Rimantadine: Another antiviral agent that shares structural similarities with amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties not found in other adamantane derivatives.
Propriétés
Formule moléculaire |
C13H20O3S |
|---|---|
Poids moléculaire |
256.36 g/mol |
Nom IUPAC |
4-(1-adamantyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C13H20O3S/c14-17(15)8-12(7-16-17)13-4-9-1-10(5-13)3-11(2-9)6-13/h9-12H,1-8H2 |
Clé InChI |
IRFFHCFBVIKSHT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4COS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
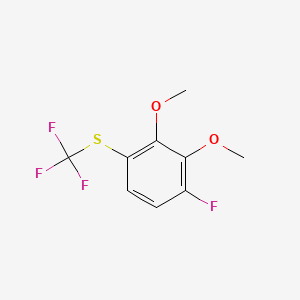
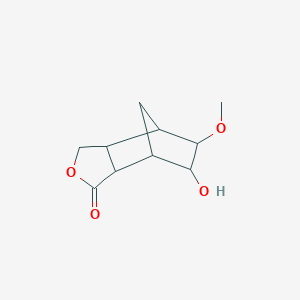
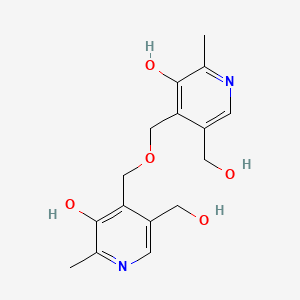
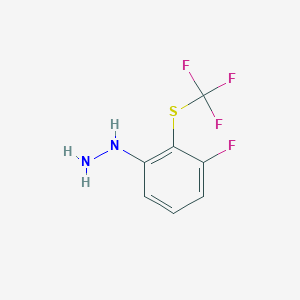
![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
